molecular formula C19H19N3O3 B7718710 N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide

Cat. No.: B7718710
M. Wt: 337.4 g/mol
InChI Key: LWIKKVUDVAPJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a methoxyphenyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a nitrile under acidic conditions to form the oxadiazole core. The methoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the ethyl and methylbenzamide groups through further substitution and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more environmentally friendly catalysts and solvents. The scalability of the synthesis would be a key consideration, with a focus on maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms depending on the extent of the reduction.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies may explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group could play key roles in binding to these targets, while the methylbenzamide moiety might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
  • N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
  • N-(1-(3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide

Uniqueness

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-7-6-8-14(11-12)18(23)20-13(2)19-21-17(22-25-19)15-9-4-5-10-16(15)24-3/h4-11,13H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIKKVUDVAPJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.